molecular formula C13H12ClN3O3 B4549596 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4549596
M. Wt: 293.70 g/mol
InChI Key: XOKDRYMWCCQYOJ-UHFFFAOYSA-N
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Description

3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0567189 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Dye Synthesis

The compound has been utilized as a component in the synthesis of heterocyclic dyes. Research demonstrates that its derivatives can serve as coupling components in producing carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These dyes exhibit varying absorption maxima influenced by the substituent effects on aromatic rings and the type of heterocyclic rings used. Such compounds can undergo different tautomeric transformations, highlighted in acid-base titration experiments (Tao et al., 2019).

Synthetic Sequences and Supramolecular Assembly

It is also a precursor in synthetic sequences leading to reduced bipyrazoles, which can further undergo N-formylation or N-acetylation. These compounds, characterized by significant charge delocalization and supramolecular assembly via hydrogen bonding, are explored for their potential in various chemical syntheses (Cuartas et al., 2017).

Optical Nonlinearity and Limiting Applications

Further investigations have identified novel N-substituted derivatives with potential applications in optical limiting, driven by their significant nonlinear optical properties. These properties were evaluated using the open-aperture z-scan technique, identifying specific compounds with maximum nonlinearity suitable for optical limiting applications (Chandrakantha et al., 2013).

Antimicrobial Activity

The compound's derivatives have been synthesized and tested for antimicrobial activity. Through structural modifications and reaction with various agents, these derivatives have shown potential against several microorganisms, indicating their relevance in developing new antimicrobial agents (El-Mariah et al., 2006).

Corrosion Inhibition

In the context of materials science, derivatives of the compound have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies involve gravimetric, electrochemical, and theoretical approaches to understand the inhibitors' efficiency and mechanism of action on metal surfaces (Yadav et al., 2016).

Properties

IUPAC Name

3-[(5-chloro-2-methylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-7-3-4-8(14)5-10(7)15-12(18)11-9(13(19)20)6-17(2)16-11/h3-6H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKDRYMWCCQYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.